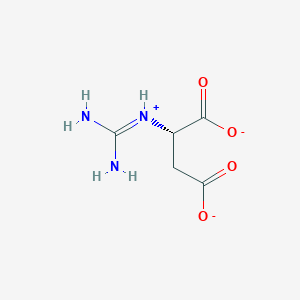

N-amidino-L-aspartate(1-)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-amidino-L-aspartate(1-) is conjugate base of N-amidino-L-aspartate arising from deprotonation of the carboxy groups and protonation of the guanidino group; major species at pH 7.3. It is a conjugate base of a N-amidino-L-aspartic acid.

Wissenschaftliche Forschungsanwendungen

Biomedical Applications and Cellular Interaction

N-amidino-L-aspartate derivatives have shown significant biomedical applications. N-(E)-Caffeic acid L-aspartic acid amide and N-(E)-caffeic acid L-tryptophan amide, for instance, stimulated mitochondrial activity and the proliferation rate of human liver cells (HepG2). They also influenced certain metabolic enzymes, suggesting potential in drug metabolism studies and therapeutic applications (Hensel et al., 2007). Additionally, these derivatives increased the proliferation of human keratinocytes and showed antiadhesive properties on the adhesion of Helicobacter pylori to human stomach tissue, indicating a role in wound healing and antibacterial applications.

Enzymatic Synthesis and Pharmaceutical Building Blocks

N-substituted aspartic acids are critical for developing pharmaceuticals, artificial sweeteners, and peptidomimetics. An engineered variant of Methylaspartate Ammonia Lyase was used for the enantioselective synthesis of these compounds, highlighting the importance of N-amidino-L-aspartate derivatives in producing optically pure pharmaceutical building blocks (Vinod Puthan Veetil et al., 2013).

Environmental and Industrial Applications

Poly(amide-hydrazide-imide)s containing L-aspartic acid were synthesized for environmental applications, particularly for the adsorption of heavy metal cations such as Pb, Cd, Cu, and Zn. These polymers exhibited high thermal stability and could be used in environmental cleanup processes (Vakili et al., 2015).

Biocatalytic Asymmetric Synthesis

The biocatalytic route for the asymmetric synthesis of various N-arylated aspartic acids was developed using ethylenediamine-N,N′-disuccinic acid lyase (EDDS lyase) as a biocatalyst. This method provided a broad substrate scope, allowing the addition of various arylamines to fumarate with high conversions, yielding corresponding N-arylated aspartic acids with high enantiomeric excess. This process is significant in pharmaceutical and agrochemical sectors where chiral building blocks are essential (Fu et al., 2019).

Eigenschaften

Molekularformel |

C5H8N3O4- |

|---|---|

Molekulargewicht |

174.13 g/mol |

IUPAC-Name |

(2S)-2-(diaminomethylideneazaniumyl)butanedioate |

InChI |

InChI=1S/C5H9N3O4/c6-5(7)8-2(4(11)12)1-3(9)10/h2H,1H2,(H,9,10)(H,11,12)(H4,6,7,8)/p-1/t2-/m0/s1 |

InChI-Schlüssel |

VVHOUVWJCQOYGG-REOHCLBHSA-M |

Isomerische SMILES |

C([C@@H](C(=O)[O-])[NH+]=C(N)N)C(=O)[O-] |

Kanonische SMILES |

C(C(C(=O)[O-])[NH+]=C(N)N)C(=O)[O-] |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S,3R,4R,5R)-3,4-dihydroxy-5-[6-[(3-iodophenyl)methylamino]purin-9-yl]-N-methyloxolane-2-carboxamide](/img/structure/B1263316.png)

![methyl (Z)-3-(3,5-dimethoxyphenyl)-2-[(Z)-3-[(4-methylpiperazin-1-yl)amino]-3-oxo-1-phenylprop-1-en-2-yl]but-2-enoate](/img/structure/B1263320.png)